molecular formula C19H14FN5O2 B2822562 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide CAS No. 852450-23-8

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide

货号: B2822562
CAS 编号: 852450-23-8
分子量: 363.352
InChI 键: KRQYSWBECSLROC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H14FN5O2 and its molecular weight is 363.352. The purity is usually 95%.
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作用机制

常见问题

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization of pyrazole precursors and subsequent functionalization. Key steps include:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core using reagents like 4-fluorophenylhydrazine and β-keto esters under reflux in ethanol .
  • Acetamide Coupling : Reacting the core with α-chloroacetamide derivatives in dimethylformamide (DMF) at 80–100°C for 6–12 hours .
  • Optimization : Adjust reaction temperature (60–120°C), solvent polarity (ethanol vs. DMF), and catalysts (triethylamine) to improve yields (>70%) and purity (>95%) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 431.349 for C₂₀H₁₃F₄N₅O₂) .
  • X-ray Crystallography : Resolve 3D structure, bond lengths (e.g., C=O at 1.21 Å), and substituent orientation .

Q. How is the compound initially screened for biological activity?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Test against cancer cell lines (e.g., A549, HL-60) using MTT assays, with IC₅₀ values compared to controls .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) via fluorescence-based assays .
  • Solubility/Permeability : Use shake-flask method (aqueous buffer) and Caco-2 cell models for early ADME profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF enhances nucleophilic substitution .
  • Catalyst Use : Add 1–5 mol% of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Temperature Gradients : Perform reactions at 80°C (12 hours) vs. 100°C (6 hours) to balance yield and decomposition .
  • Real-Time Monitoring : Use TLC/HPLC to track intermediate consumption and adjust stoichiometry .

Q. What computational approaches validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., CDK2) using AutoDock Vina; analyze hydrogen bonds with Asp86/Glu81 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 4-F, CF₃) with IC₅₀ values to predict activity .

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

  • Methodological Answer :

  • Standardized Protocols : Re-test under uniform conditions (e.g., 48-hour exposure, 10% FBS in media) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew results .
  • Cell Line Authentication : Confirm absence of cross-contamination (e.g., STR profiling for A549 vs. HeLa) .

Q. What strategies enhance bioactivity through structural modification?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce trifluoromethoxy (OCF₃) at the phenyl ring to improve kinase binding .
  • Heteroatom Substitution : Replace oxygen with sulfur in the acetamide moiety to enhance metabolic stability .
  • Hybrid Derivatives : Fuse with indole or thiazole scaffolds to target multiple pathways (e.g., apoptosis/anti-inflammation) .

Q. Which advanced assays elucidate its mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinase-Glo Luminescent Assay : Quantify ATP depletion in CDK2/cyclin E complexes .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to EGFR .
  • Crystallography of Co-Complexes : Resolve ligand-enzyme structures (e.g., PDB ID 6SZZ) to identify key interactions .

属性

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQYSWBECSLROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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